

A Comparative In Vitro Efficacy Analysis: Polymyxin B versus Colistin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Polymyxin**

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The rising threat of multidrug-resistant Gram-negative bacteria has led to the clinical resurgence of **polymyxins**, an older class of antibiotics. Among them, **polymyxin B** and colistin (**polymyxin E**) are the most prominent. Although structurally similar, subtle differences in their chemical makeup can influence their in vitro activity. This guide provides an objective comparison of their in vitro efficacy, supported by experimental data, to aid researchers in their work.

Executive Summary

Polymyxin B and colistin demonstrate broadly similar in vitro activity against a range of multidrug-resistant Gram-negative pathogens, including *Klebsiella pneumoniae*, *Acinetobacter baumannii*, and *Pseudomonas aeruginosa*.^{[1][2]} However, multiple studies indicate that **polymyxin B** often exhibits lower minimum inhibitory concentrations (MICs) compared to colistin against these key pathogens.^{[1][2][3]} Both antibiotics display concentration-dependent bactericidal activity, and their efficacy can be enhanced when used in combination with other antimicrobial agents.^{[4][5]} Susceptibility testing for **polymyxins** is technically demanding, with the broth microdilution (BMD) method being the recommended standard for reliable and reproducible results.^{[6][7][8]}

Data Presentation: In Vitro Susceptibility

The following tables summarize the comparative minimum inhibitory concentrations (MICs) of **polymyxin B** and colistin against various Gram-negative bacteria as reported in the literature.

Table 1: Comparison of MIC Values for **Polymyxin B** and Colistin

Organism	Number of Isolates	Polymyxin B Lower MIC (%)	Colistin Lower MIC (%)	Identical MIC (%)	Reference
Escherichia coli	59	39.0	32.2	28.8	[3]
Klebsiella pneumoniae	92	58.7	8.7	32.6	[3]
Pseudomonas aeruginosa	63	31.7	7.9	60.4	[3]
Acinetobacter baumannii	54	61.1	3.7	35.2	[3]
Klebsiella pneumoniae	27	Significantly Lower (p < 0.02)	-	-	[1][2]
Acinetobacter baumannii	31	Significantly Lower (p < 0.001)	-	-	[1][2]
Pseudomonas aeruginosa	31	Significantly Lower (p < 0.01)	-	-	[1][2]

Table 2: MIC50 and MIC90 Values (μg/mL)

Organism	Drug	MIC50	MIC90	Reference
Pseudomonas aeruginosa	Polymyxin B	-	2	[9]
Pseudomonas aeruginosa	Colistin	-	2	[9]
Acinetobacter spp.	Polymyxin B	≤1	2	[9]
Acinetobacter spp.	Colistin	≤1	2	[9]

Experimental Protocols

Accurate and reproducible in vitro testing is critical for evaluating the efficacy of **polymyxins**. The following are detailed methodologies for key experiments.

Broth Microdilution (BMD) for MIC Determination

The broth microdilution method is the internationally recognized reference standard for determining the MIC of **polymyxins**.[\[6\]](#)[\[7\]](#)

- Preparation of Antibiotic Solutions: Stock solutions of **polymyxin** B sulfate and colistin sulfate are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CA-MHB) in 96-well microtiter plates.
- Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in CA-MHB to a final inoculum density of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate. [\[6\]](#)
- Incubation: The inoculated plates are incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Note: The use of polystyrene microtiter plates can lead to adsorption of **polymyxins**, potentially affecting MIC results. However, the addition of surfactants like polysorbate-80 is not recommended as it may synergistically interact with the antibiotics.[10]

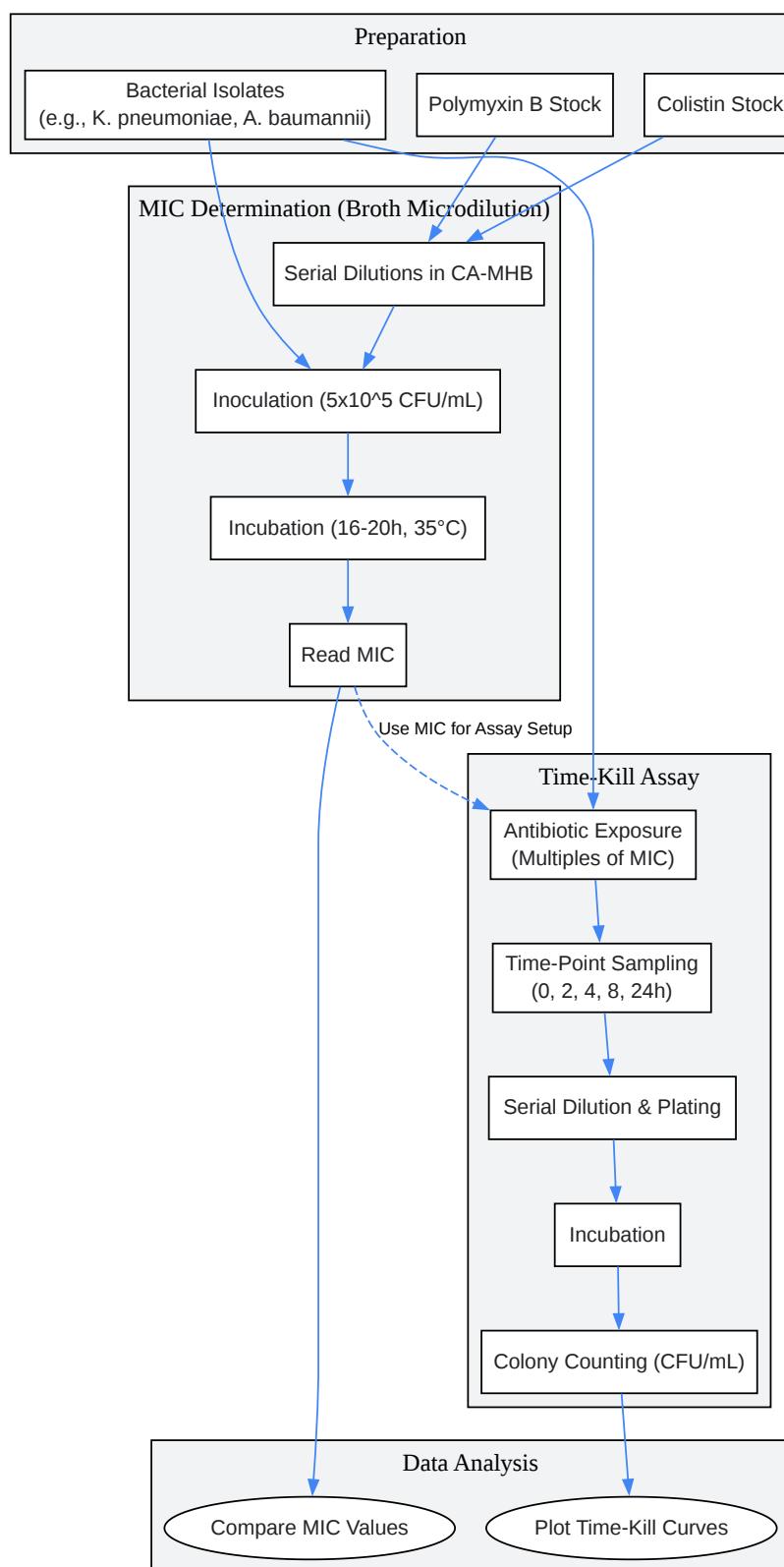
Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

- Inoculum Preparation: A standardized bacterial suspension (e.g., 5×10^5 to 5×10^6 CFU/mL) is prepared in CA-MHB.
- Antibiotic Exposure: **Polymyxin** B or colistin is added to the bacterial suspensions at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
- Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each suspension, serially diluted, and plated onto appropriate agar plates.
- Colony Counting: After incubation, the number of viable colonies is counted, and the CFU/mL for each time point is calculated.
- Data Analysis: The change in \log_{10} CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in the initial bacterial count.[5]

Mandatory Visualizations

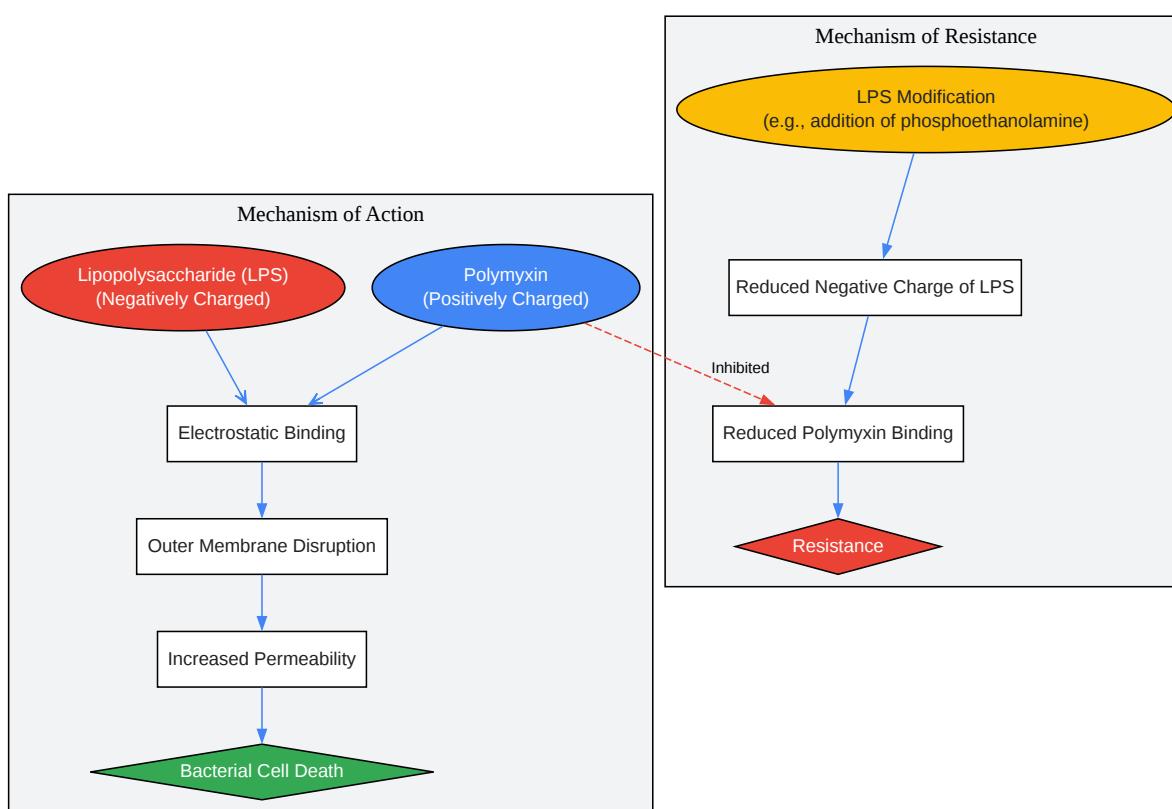
Experimental Workflow for In Vitro Comparison



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Caption: Workflow for comparing in vitro efficacy.

Simplified Mechanism of Action and Resistance



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Caption: **Polymyxin** action and resistance mechanism.

Conclusion

Both **polymyxin** B and colistin are vital tools in combating multidrug-resistant Gram-negative infections. While their overall spectrum of activity is nearly identical, in vitro data frequently suggests that **polymyxin** B may be more potent, as indicated by lower MIC values against several key pathogens.^{[1][2][3]} The choice between these two antibiotics for in vitro studies should be guided by the specific pathogens of interest and a clear understanding of the nuances of susceptibility testing. Adherence to standardized protocols, such as the broth microdilution method, is paramount for generating reliable and comparable data.

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- To cite this document: BenchChem. [A Comparative In Vitro Efficacy Analysis: Polymyxin B versus Colistin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074138#comparative-efficacy-of-polymyxin-b-versus-colistin-in-vitro>]

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